4'-Amino-3-nitrochalcone

Description

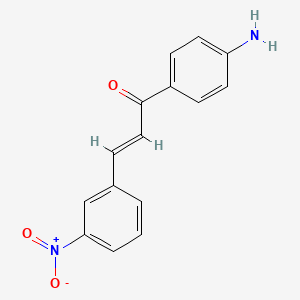

Structure

2D Structure

3D Structure

Properties

CAS No. |

952578-25-5 |

|---|---|

Molecular Formula |

C15H12N2O3 |

Molecular Weight |

268.27 g/mol |

IUPAC Name |

(E)-1-(4-aminophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H12N2O3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H,16H2/b9-4+ |

InChI Key |

UPORNSJTCPUYNK-RUDMXATFSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthesis and Chemical Characterization of 4 Amino 3 Nitrochalcone

Synthetic Methodologies

The primary route for the synthesis of 4'-Amino-3-nitrochalcone is the Claisen-Schmidt condensation, a reliable and widely used method for forming α,β-unsaturated ketones.

Base-Catalyzed Claisen-Schmidt Condensation for this compound

The synthesis of this compound is achieved through the base-catalyzed Claisen-Schmidt condensation of 4-aminoacetophenone and 3-nitrobenzaldehyde. semanticscholar.orgasianpubs.orgresearchgate.net This reaction is a type of crossed aldol (B89426) condensation. weebly.com In a typical procedure, equimolar amounts of the two reactants are dissolved in a suitable solvent, such as ethanol. A strong base, commonly a concentrated aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to the reaction mixture. rsc.orgaip.org The base deprotonates the α-carbon of 4-aminoacetophenone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 3-nitrobenzaldehyde. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated system of this compound. jocpr.comscribd.com The final product, being a solid, often precipitates from the solution and can be isolated by filtration. rsc.orgacs.org

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the Claisen-Schmidt condensation is influenced by several factors, including the choice of base, solvent, and reaction temperature. Ethanol is a commonly used solvent as it effectively dissolves the aromatic reactants. aip.org The concentration of the base is a critical parameter; a sufficiently high concentration is needed to catalyze the reaction, but excessively harsh conditions can lead to side reactions. nih.gov

Temperature also plays a significant role. While many condensations proceed efficiently at room temperature, some systems may require gentle heating to improve reaction rates and yields. nih.gov However, for nitro-substituted chalcones, the electron-withdrawing nature of the nitro group can decrease the reactivity of the benzaldehyde's carbonyl group toward nucleophilic attack. jocpr.commdpi.com This may necessitate adjustments to the reaction conditions, such as reaction time or temperature, to ensure the completion of the dehydration step and avoid the isolation of the intermediate aldol product. jocpr.com The choice of solvent can also be crucial, with studies showing that solvent systems like cyclohexane-methanol can be effective for the synthesis of dinitrochalcones under ultrasonic irradiation. researchgate.netresearchgate.net

Investigation of Yield Enhancement Strategies

Several strategies have been explored to enhance the yield and efficiency of chalcone (B49325) synthesis. Conventional methods involving magnetic stirring at room temperature or reflux can require long reaction times and sometimes result in modest yields. mdpi.com Green chemistry approaches, such as solvent-free grinding techniques, have been shown to provide higher yields in shorter reaction times compared to traditional reflux methods. aip.org

Ultrasound-assisted synthesis has emerged as a powerful tool for improving yields, which can range from 56% to 92% for nitrochalcones. mdpi.comresearchgate.netresearchgate.net The application of ultrasonic irradiation can accelerate the reaction, leading to significantly reduced reaction times. researchgate.netekb.eg Microwave-assisted synthesis is another modern technique that can accelerate reaction rates and improve yields, often under solvent-free conditions. ekb.egnih.gov For this compound, purification of the crude product by recrystallization, typically from ethanol, is a crucial final step to obtain the compound in high purity. jocpr.com The yields for various aminochalcone derivatives have been reported to range widely, from approximately 21% to over 88%, depending on the specific substrates and reaction conditions employed. nih.gov

Spectroscopic and Analytical Characterization Techniques

Following synthesis and purification, the chemical structure of this compound is confirmed using various spectroscopic methods. NMR and FTIR spectroscopy are fundamental techniques for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the vinylic and aromatic protons. The two vinylic protons of the α,β-unsaturated enone system, H-α and H-β, typically appear as distinct doublets. mdpi.com The coupling constant (J) between these two protons is expected to be around 15-16 Hz, which is indicative of a trans (E) configuration of the double bond. nih.govmdpi.com The signals for the aromatic protons on the two phenyl rings will appear as complex multiplets in the downfield region of the spectrum. researchgate.netmdpi.com A broad singlet corresponding to the amino (-NH₂) protons is also expected.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₂ | Broad singlet | s | - |

| H-α (vinylic) | Doublet | d | ~15-16 |

| H-β (vinylic) | Doublet | d | ~15-16 |

| Aromatic Protons | Multiplet | m | - |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides confirmation of the carbon skeleton. A key signal in the downfield region, typically between 185 and 192 ppm, is assigned to the carbonyl carbon (C=O). nih.gov The signals for the α- and β-carbons of the enone bridge are also characteristic, appearing in the vinyl region of the spectrum. nih.govmdpi.com The remaining signals correspond to the carbons of the two aromatic rings.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | 185 - 192 |

| C-β (vinylic) | 138 - 145 |

| C-α (vinylic) | 120 - 128 |

| Aromatic Carbons | 114 - 150 |

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.net The spectrum will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the α,β-unsaturated ketone. researchgate.net The presence of the nitro group (-NO₂) will be confirmed by two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. researchgate.net The amino group (-NH₂) will exhibit characteristic N-H stretching bands. nih.gov Other important signals include the C=C stretching of the enone system and the aromatic rings. rsc.orgresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Carbonyl) | Stretching | 1640 - 1665 |

| C=C (Aromatic) | Stretching | 1570 - 1615 |

| C=C (Alkenyl) | Stretching | ~1600 |

| N-O (Nitro) | Asymmetric Stretching | 1510 - 1540 |

| N-O (Nitro) | Symmetric Stretching | 1340 - 1360 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. While specific experimental HRMS data for this compound is not available in the reviewed literature, the theoretical exact mass can be calculated to guide future analysis.

Theoretical Monoisotopic Mass: The molecular formula for this compound is C₁₅H₁₂N₂O₃. The expected monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), would be used to confirm the compound's identity in an HRMS analysis. A measured mass from an experimental spectrum that is very close to this theoretical value (typically within a few parts per million) would confirm the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases did not yield a solved crystal structure for this compound.

For related chalcone structures, X-ray diffraction studies have revealed key structural features, such as the trans configuration of the enone bridge and the dihedral angles between the two aromatic rings. In the solid state, the molecular packing is often stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. A crystallographic study of this compound would be necessary to definitively determine its solid-state conformation and packing arrangement.

In Vitro Biological Activity Evaluation of 4 Amino 3 Nitrochalcone and Its Analogues

Anticancer Activity Studies

Chalcones, a class of compounds characterized by an α,β-unsaturated carbonyl system, have drawn significant attention for their diverse biological activities, including potent anticancer properties. nih.govresearchgate.net Their mechanism of action often involves inducing apoptosis, disrupting the cell cycle, and regulating various signaling pathways critical for cancer cell proliferation and survival. researchgate.net

Antiproliferative Effects on Human Colon Cancer Cell Lines (e.g., HT-29, LS180, LoVo, LoVo/DX)

Amino-nitrochalcones have demonstrated notable antiproliferative potential against a panel of human colon cancer cell lines. researchgate.net In studies using the sulforhodamine B (SRB) assay, the anticancer activity, described by the IC50 value (the concentration required to inhibit 50% of cell growth), was evaluated.

Specifically, 4'-aminochalcone showed significant activity against the HT-29 colon cancer cell line, with IC50 values reported between 1.43 and 1.98 µg·mL⁻¹. researchgate.net Furthermore, a series of amino-nitrochalcones exhibited strong antiproliferative effects against the LoVo and LoVo/DX (doxorubicin-resistant) cell lines, with IC50 values ranging from 2.77 to 3.42 µg·mL⁻¹. researchgate.net The efficacy against the LoVo/DX cell line is particularly significant as it suggests a potential to overcome multidrug resistance, a major challenge in cancer therapy. Other studies on related chalcone (B49325) derivatives have also shown potent activity against the HCT116 colon cancer cell line. nih.govnih.gov

| Compound | Cell Line | Reported IC50 Value (µg·mL⁻¹) | Reference |

|---|---|---|---|

| 4'-Aminochalcone | HT-29 | 1.43–1.98 | researchgate.net |

| Amino-nitrochalcones | LoVo | 2.77–3.42 | researchgate.net |

| LoVo/DX |

Cytotoxic Potential against Other Cancer Cell Models (e.g., canine malignant histiocytic cell line DH82, human breast cancer T47D)

The cytotoxic effects of chalcones extend beyond colon cancer. Research on human breast cancer cell lines has provided further evidence of their anticancer potential. One study investigating a specific chalcone derivative against the T47D breast cancer cell line reported an IC50 value of 42.49 μg/mL, which corresponds to 142.58±4.6 µM. dovepress.com This demonstrates a dose-dependent inhibition of cell viability. dovepress.com The T47D cells were noted to be more susceptible to this chalcone than MCF-7 breast cancer cells, which may be related to different cellular characteristics and apoptotic pathways, such as the involvement of caspase-3 activation in T47D cells. dovepress.com

Another study on 4,4'-dihydroxychalcone also demonstrated significant dose- and time-dependent inhibitory effects on the growth of T47D cells. researchgate.net The IC50 values for this compound were found to be 160.88 µM after 24 hours and 62.20 µM after 48 hours. researchgate.net

| Compound | Cell Line | Reported IC50 Value | Incubation Time | Reference |

|---|---|---|---|---|

| 2ʹ,4ʹ-dihydroxy-6-methoxy-3,5-3-dimethylchalcone | T47D | 142.58 ± 4.6 µM | Not Specified | dovepress.comnih.gov |

| 4,4'-Dihydroxychalcone | T47D | 160.88 ± 1 µM | 24 hours | researchgate.net |

| 62.20 ± 1 µM | 48 hours |

Assessment of Cell Migration and Invasion Inhibition

A critical aspect of cancer progression is metastasis, which involves the migration and invasion of cancer cells from the primary tumor. nih.gov Chalcone derivatives have been shown to inhibit these key events. In a study on esophageal cancer cells (KYSE-4), a chalcone analogue demonstrated a clear, concentration-dependent inhibition of both cell migration and invasion. nih.gov

Treatment with the compound at concentrations of 0.5, 1.0, and 1.5 µM for 48 hours reduced the invasion rates of KYSE-4 cells to 78.6%, 32.1%, and 14.3% of the control level, respectively. nih.gov These findings indicate that the chalcone derivative effectively suppresses the invasive capabilities of cancer cells in vitro. The mechanism behind this inhibition was linked to the regulation of migration-related biomarkers and the Wnt/β-catenin signaling pathway. nih.gov

Antimicrobial Efficacy Assessments

In addition to their anticancer properties, chalcones are recognized for their broad-spectrum antimicrobial activity. nih.gov This activity is a promising area of research, especially given the global challenge of increasing antimicrobial resistance. nih.govfrontiersin.org

Antibacterial Spectrum against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli ATCC10536, Staphylococcus aureus DSM799, Bacillus subtilis, K. pneumonia)

Chalcones and their derivatives have been tested against a variety of bacterial strains. In studies evaluating 4'-aminochalcones, these compounds demonstrated the ability to completely limit the growth of all tested strains, including the Gram-negative bacterium Escherichia coli ATCC10536, at concentrations between 0.25–0.5 mg·mL⁻¹. researchgate.net

Other research has highlighted the potent antistaphylococcal activity of chalcones. nih.gov Certain newly-synthesized chalcones showed significant activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values ranging from 25-200 μg/ml. nih.gov Further studies reported that some 4'-aminochalcone derivatives exhibited high antibacterial activity, producing inhibition zones of 8–20 mm. researchgate.net Chalcones are considered promising agents for combating the multidrug resistance of S. aureus. nih.gov

| Compound Type | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 4'-Aminochalcone | Escherichia coli ATCC10536 | Complete growth limitation at 0.25–0.5 mg·mL⁻¹ | researchgate.net |

| Synthesized Chalcones | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC values from 25-200 µg/ml | nih.gov |

| 4'-Aminochalcone derivatives | Various Bacteria | Inhibition zones of 8–20 mm | researchgate.net |

Antifungal Activity Profiles (e.g., Candida albicans DSM1386, Alternaria alternata CBS1526, Fusarium linii KB-F1, Aspergillus niger DSM1957)

The antimicrobial efficacy of chalcones also extends to fungal pathogens. Fungal infections, particularly those caused by species like Candida albicans and Aspergillus niger, pose a significant health threat. nih.govmdpi.com

Research has shown that certain hybrid molecules containing chalcone-like structures exhibit good antifungal activity against Candida albicans and Aspergillus niger. nih.gov The activity of these compounds is often compared to standard antifungal drugs like fluconazole. nih.gov In one study, novel dipeptide derivatives demonstrated promising activity against various Aspergillus species and Alternaria alternata. mdpi.com For instance, one derivative showed greater potency against Aspergillus versicolor (IC50 of 169.94 µM) than fluconazole (IC50 of 254.01 µM). mdpi.com The mechanism of action is often attributed to the disruption of the fungal plasma membrane and inhibition of key biosynthetic processes. nih.gov

| Compound Type | Fungal Strain | Observed Activity (IC50) | Reference |

|---|---|---|---|

| 1,2,4-triazolyl dipeptide derivative (7a) | Aspergillus versicolor | 169.94 µM | mdpi.com |

| Aspergillus flavus | 176.69 µM | ||

| Fluconazole (Reference) | Aspergillus versicolor | 254.01 µM | mdpi.com |

| Aspergillus flavus | 184.64 µM |

Modulation of Bacterial Resistance Mechanisms (e.g., Efflux Pump Inhibition)

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, prompting research into compounds that can restore the efficacy of existing antibiotics. One major bacterial defense mechanism is the overexpression of efflux pumps, which are membrane proteins that actively expel antibiotics from the bacterial cell, preventing them from reaching their target. Chalcones and their derivatives have emerged as a class of molecules capable of inhibiting these pumps, thereby acting as adjuvants to antibiotic therapy.

Specifically, aminophenyl chalcones have demonstrated potential in modulating bacterial resistance. Studies on (2E)-1-(4'-aminophenyl)-3-(phenyl)‑prop-2-en-1-one (APCHAL), a 4'-aminochalcone, have revealed its ability to work synergistically with certain antibiotics against multi-resistant strains of Staphylococcus aureus. mdpi.comnih.gov When combined with gentamicin, APCHAL significantly reduced the minimum inhibitory concentration (MIC) of the antibiotic. nih.gov This synergistic effect suggests that the chalcone derivative inhibits an underlying resistance mechanism, such as an efflux pump.

Further investigations into efflux pump inhibition showed that aminophenyl chalcones potentiated the activity of fluoroquinolones like norfloxacin and ciprofloxacin against S. aureus. mdpi.com The effect of APCHAL was particularly noteworthy against a strain overexpressing the MepA efflux pump, where it showed synergistic effects with both ciprofloxacin and the known efflux pump substrate ethidium bromide. mdpi.com Computational docking studies support these findings, indicating that these chalcone compounds bind to the same general region of the NorA efflux pump's binding site as norfloxacin. mdpi.com This competitive binding is believed to be the mechanism behind the inhibition.

| Compound | Antibiotic | Bacterial Strain | Observed Effect |

|---|---|---|---|

| APCHAL (4'-aminochalcone) | Gentamicin | S. aureus | Synergistic; Reduced MIC by nearly 70% |

| APCHAL (4'-aminochalcone) | Penicillin | S. aureus | Antagonistic |

| APCHAL (4'-aminochalcone) | Norfloxacin | S. aureus | Synergistic |

| APCHAL (4'-aminochalcone) | Ciprofloxacin | S. aureus (MepA overexpresser) | Synergistic |

| ACLOPHENYL (4'-amino-4-chlorochalcone) | Norfloxacin | S. aureus | Synergistic (less pronounced than APCHAL) |

Neuroprotective Investigations

Attenuation of Neuronal Cell Death Induced by Oxidative Damage

Oxidative stress is a key factor in the pathogenesis and progression of neuronal cell death associated with various neurodegenerative diseases. Research has focused on developing aminochalcone-based compounds as potential neuroprotective agents. These compounds have demonstrated strong protective effects against neuronal death induced by hydrogen peroxide (H₂O₂) in human neuroblastoma (SH-SY5Y) cell lines. rjptonline.orgbhu.ac.in

In vitro studies showed that pretreating neuronal cells with certain aminochalcone derivatives at a concentration of 5 μM significantly improved cell viability following exposure to oxidative stress. rjptonline.org These compounds protect neuronal cells by improving cell survival, reducing the production of reactive oxygen species (ROS), and preventing damage to the cell membrane. rjptonline.orgbhu.ac.in The protective potential of these compounds highlights their promise for further development as agents for neuroprotection. rjptonline.org

| Compound Type | Cell Line | Inducer of Oxidative Damage | Key Finding |

|---|---|---|---|

| Aminochalcone Derivatives | Human Neuroblastoma (SH-SY5Y) | Hydrogen Peroxide (H₂O₂) | Significantly improved cell viability at 5 μM concentration |

| Aminochalcone Derivatives | Human Neuroblastoma (SH-SY5Y) | Hydrogen Peroxide (H₂O₂) | Reduced reactive oxygen species (ROS) production |

| Aminochalcone Derivatives | Human Neuroblastoma (SH-SY5Y) | Hydrogen Peroxide (H₂O₂) | Prevented cell membrane damage |

Roles in Maintaining Mitochondrial Membrane Potential

Mitochondrial dysfunction, often signaled by a decline in mitochondrial membrane potential (MMP), is closely linked to apoptosis and cell death. researchgate.net The mitochondrion is a crucial organelle for energy production, and its integrity is vital for cell survival. nih.gov

Aminochalcone derivatives have been investigated for their ability to protect against mitochondrial dysfunction in neuronal cells under oxidative stress. researchgate.net In studies using SH-SY5Y cells, exposure to hydrogen peroxide caused a significant drop in MMP. However, cells that were pretreated with 5 μM of selected aminochalcone compounds showed a significant preservation of their MMP. researchgate.net The mitochondrial membrane potential in the pretreated cells was maintained at levels comparable to the untreated control group, indicating that these compounds play a protective role in maintaining mitochondrial function during periods of oxidative stress. researchgate.net

| Cell Treatment Group | Mitochondrial Membrane Potential (% of Control) |

|---|---|

| Control (untreated) | 100% |

| Hydrogen Peroxide (400 μM) only | 83.03 ± 5.6% |

| Pretreated with Aminochalcones (5 μM) + H₂O₂ | 93.17 ± 1.2% to 99.95 ± 1.3% |

Enzyme Inhibition Studies

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme abundantly secreted by neutrophils during inflammation. While crucial for host defense, excessive MPO activity is implicated in the pathology of numerous inflammatory diseases through the production of reactive oxygen species like hypochlorous acid (HOCl). Therefore, inhibitors of MPO are of significant pharmacological interest.

Several 4'-aminochalcone derivatives have been identified as potent inhibitors of the chlorinating activity of MPO. In both in vitro and ex vivo assays, 4'-Aminochalcone and its analogues, 4'-amino-4-fluorochalcone and 4'-amino-4-methylchalcone, exhibited strong inhibition of MPO. Their inhibitory concentrations (IC₅₀) were found to be in the sub-micromolar range and were comparable to that of 5-fluorotryptamine, a well-known potent MPO inhibitor. Interestingly, these aminochalcones demonstrated this potent inhibitory activity without being significant antioxidant agents, indicating a specific mechanism of action against the enzyme's chlorinating function.

| Compound | IC₅₀ for MPO Inhibition (μmol L⁻¹) |

|---|---|

| 4'-Aminochalcone | 0.265 ± 0.036 |

| 4'-Amino-4-fluorochalcone | 0.250 ± 0.081 |

| 4'-Amino-4-methylchalcone | 0.250 ± 0.012 |

| 5-Fluorotryptamine (Reference Inhibitor) | 0.192 ± 0.012 |

Monoamine Oxidase (MAO) Inhibition (e.g., hMAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, playing a crucial role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. youtube.comyoutube.com There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity. nih.gov MAO-B is primarily found in the brain, liver, and platelets and is mainly responsible for the breakdown of dopamine. youtube.comnih.gov Inhibition of MAO-B can increase the levels of dopamine in the brain, which is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. nih.gov

Several studies have investigated the potential of chalcone derivatives as MAO-B inhibitors. A series of prenylated chalcone derivatives were synthesized and evaluated for their inhibitory activity against MAOs. Among them, (E)-3-(4-(Dimethylamino)phenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one demonstrated the most potent MAO-B inhibitory activity with an IC50 value of 8.19 µM. nih.gov In another study, a series of eleven chalcone-thioethers were synthesized and evaluated for their MAO inhibitory activity. Compound TM8 showed the highest inhibitory activity against MAO-B with an IC50 value of 0.010 µM, and several other analogues also exhibited potent inhibitory effects with IC50 values ranging from 0.017 to 0.026 µM. mdpi.com

Furthermore, a study on amino and nitro 3-arylcoumarins, which share structural similarities with chalcones, revealed potent and selective inhibition of human MAO-B (hMAO-B). nih.gov Several of these coumarin (B35378) derivatives exhibited IC50 values in the nanomolar range (2-6 nM), demonstrating greater potency than the reference drug selegiline. nih.gov The amino derivatives, in particular, showed higher selectivity for MAO-B over MAO-A. nih.gov

The inhibitory potential of these compounds is influenced by the nature and position of substituents on the chalcone scaffold. For instance, in the chalcone-thioether series, the order of inhibitory potency was determined to be –Cl > –H > –OH > –NO2 > –F. mdpi.com

Table 1: In Vitro hMAO-B Inhibitory Activity of 4'-Amino-3-nitrochalcone and its Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| (E)-3-(4-(Dimethylamino)phenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-one | 8.19 | nih.gov |

| TM1 | 0.017 | mdpi.com |

| TM2 | 0.021 | mdpi.com |

| TM7 | 0.023 | mdpi.com |

| TM8 | 0.010 | mdpi.com |

| TM10 | 0.026 | mdpi.com |

| Amino 3-arylcoumarin derivative 5 | 0.006 | nih.gov |

| Amino 3-arylcoumarin derivative 6 | 0.002 | nih.gov |

| Nitro 3-arylcoumarin derivative 2 | 0.003 | nih.gov |

| Nitro 3-arylcoumarin derivative 3 | 0.002 | nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. nih.govfrontiersin.org Inhibition of AChE increases the concentration of acetylcholine in the synaptic cleft, a therapeutic approach for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS), both of which can be targeted by inhibitors. researchgate.net

Chalcone derivatives have been investigated for their AChE inhibitory activity. A study on a series of basic chalcones (C1-C5) demonstrated good AChE inhibition with IC50 values ranging from 22 ± 2.8 to 37.6 ± 0.75 μM. nih.gov Another study focusing on tertiary amine derivatives of chlorochalcone reported potent inhibitory activity against AChE. nih.gov Notably, compound 4l from this series exhibited an IC50 of 0.17 ± 0.06 µmol/L and a high selectivity for AChE over butyrylcholinesterase (BuChE). nih.gov Molecular docking studies suggested that this compound binds to both the CAS and PAS of AChE. nih.gov

The position of substituents on the chalcone structure has been shown to significantly influence the inhibitory activity and selectivity. nih.gov

Table 2: In Vitro AChE Inhibitory Activity of this compound and its Analogues

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Basic Chalcone C1 | 37.6 ± 0.75 | nih.gov |

| Basic Chalcone C2 | 30.5 ± 1.5 | nih.gov |

| Basic Chalcone C3 | 25.4 ± 1.8 | nih.gov |

| Basic Chalcone C4 | 22 ± 2.8 | nih.gov |

| Basic Chalcone C5 | 35.2 ± 0.5 | nih.gov |

| Chlorochalcone derivative 4l | 0.17 ± 0.06 | nih.gov |

Glycogen Synthase Kinase 3 Beta (GSK3β) Inhibition

Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell signaling, and neuronal function. researchgate.netnih.gov Dysregulation of GSK3β activity has been implicated in the pathogenesis of several diseases, including neurodegenerative disorders like Alzheimer's disease, bipolar disorder, and cancer. nih.govresearchgate.net Consequently, GSK3β has emerged as a significant therapeutic target for drug development. mdpi.com

While direct studies on the GSK3β inhibitory activity of this compound are not extensively available, research on related chalcone and flavonoid structures provides insights into their potential as GSK3β inhibitors. For instance, Manzamine A, a marine alkaloid with a complex structure, has been identified as a non-ATP-competitive inhibitor of GSK3β with an IC50 of 10 μM. mdpi.com A series of 23 new derivatives of a compound identified as BTO-5h were synthesized, with some showing IC50 values in the low micromolar range. mdpi.com Specifically, compounds 20f and 21f were found to be non-ATP/substrate-competitive GSK3β inhibitors with IC50 values of 11.7 μM and 1.4 μM, respectively. mdpi.com

Furthermore, a novel class of small-molecule substrate-competitive GSK3β inhibitors has been developed, though specific IC50 values for these were not detailed in the provided context. mdpi.com

Molecular Mechanisms of Action of 4 Amino 3 Nitrochalcone

Cellular and Subcellular Targets in Anticancer Activity

The anticancer properties of 4'-Amino-3-nitrochalcone and related chalcone (B49325) derivatives are attributed to their ability to interfere with fundamental cellular processes that are often dysregulated in cancer cells. These compounds have been shown to selectively induce cell death in malignant cells while having a lesser impact on non-tumor cell lines nih.gov.

A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, a form of programmed cell death. Chalcone derivatives have been observed to initiate apoptosis in various cancer cell lines nih.gov. This process is often mediated by the upregulation of pro-apoptotic proteins. For instance, treatment with a related nitrochalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone, led to increased expression of cleaved-PARP, Bad, Bim, PUMA, and BAX, all of which are key players in the apoptotic cascade nih.gov. Furthermore, studies on 1,2,4-triazole chalcones have shown their ability to induce apoptosis by increasing the levels of Bax protein, promoting the release of cytochrome C from the mitochondria, and activating caspases 3, 8, and 9 nih.gov.

The table below summarizes the key molecular players involved in the induction of apoptosis by chalcone derivatives.

| Protein Family | Specific Proteins | Role in Apoptosis |

| Bcl-2 family | Bad, Bim, PUMA, BAX | Pro-apoptotic, promote mitochondrial outer membrane permeabilization. |

| Caspases | Caspase-3, Caspase-8, Caspase-9 | Executioner and initiator caspases that cleave cellular substrates, leading to cell death. |

| PARP | Cleaved-PARP | A hallmark of apoptosis, indicating DNA damage and caspase activation. |

The generation of reactive oxygen species (ROS) is a critical component of the anticancer mechanism of many chalcones nih.govnih.gov. While low levels of ROS can promote cancer cell survival, high levels induce oxidative stress and subsequent cell death nih.govnih.gov. Chalcone derivatives have been shown to markedly trigger ROS production in cancer cells nih.gov. This increase in intracellular ROS is correlated with the activation of Caspase 3 and subsequent apoptosis nih.gov. The pro-apoptotic effects of some chalcones can be reversed by the use of ROS scavengers like N-acetyl-L-cysteine (NAC), confirming the central role of ROS in their mechanism of action nih.govnih.gov.

The signaling pathways associated with ROS production and the cellular response to oxidative stress can either contribute to carcinogenesis or lead to cell death nih.gov. The ability of chalcones to elevate ROS to toxic levels in cancer cells is a key aspect of their therapeutic potential nih.gov.

In addition to inducing apoptosis, this compound and other chalcones can interfere with the cell cycle, leading to arrest at specific phases, most notably the G2/M phase nih.govnchu.edu.twmdpi.com. This prevents cancer cells from dividing and proliferating. The G2/M arrest induced by chalcones is often associated with the downregulation of key cell cycle regulatory proteins nchu.edu.twmdpi.com.

The following table details the key proteins involved in G2/M arrest induced by chalcones.

| Protein | Function in Cell Cycle | Effect of Chalcone Treatment |

| Cyclin A | Regulates G2/M transition | Downregulation |

| Cyclin B1 | Forms a complex with Cdc2 to initiate mitosis | Downregulation |

| Cdc2 (CDK1) | Mitotic cyclin-dependent kinase, essential for M phase entry | Downregulation |

| Cdc25C | Mitotic phosphatase that activates the Cdc2/Cyclin B1 complex | Downregulation |

Mechanistic Insights into Neuroprotection

Beyond their anticancer activities, certain aminochalcones have shown promise as neuroprotective agents. This is particularly relevant in the context of neurodegenerative diseases, which are often associated with oxidative stress and neuronal cell death.

One of the key mechanisms underlying the neuroprotective effects of aminochalcones is the modulation of Sirtuin 1 (SIRT1) activity acs.org. SIRT1 is an NAD-dependent histone deacetylase that plays a crucial role in regulating cellular processes associated with stress response and longevity acs.org.

Studies have shown that certain aminochalcones can attenuate neuronal cell death under conditions of oxidative damage by modulating SIRT1 activity acs.org. In a study using the human neuroblastoma (SH-SY5Y) cell line, pretreatment with specific aminochalcones was found to protect against hydrogen peroxide-induced cell death. This protective effect was associated with a reduction in intracellular ROS production, maintenance of mitochondrial membrane potential, and prevention of cell membrane damage acs.org.

Molecular docking studies have provided insights into the potential binding of aminochalcones to the activator-binding site of the SIRT1 protein, suggesting a direct interaction that could lead to the activation of this protective enzyme acs.org.

Binding and Inhibition Mechanisms of Targeted Enzymes

The biological activities of this compound and its analogs are a consequence of their interaction with specific molecular targets, including enzymes. The substitution pattern on the chalcone scaffold, including the presence of amino and nitro groups, influences these interactions.

The crystal structures of several functionalized chalcones, including those with nitro and dimethylamino groups, have been determined nih.gov. These studies reveal details about the molecular geometry and intermolecular interactions, such as hydrogen bonding, which are crucial for the binding of these compounds to their biological targets nih.gov. For instance, in the crystal structure of related nitro- and amino-substituted chalcones, hydrogen bonds involving the nitro and amino groups, as well as the carbonyl group, play a significant role in the formation of the crystal lattice nih.gov. These same types of interactions are likely to be important in the binding of this compound to the active or allosteric sites of target enzymes.

As mentioned in the context of neuroprotection, molecular modeling has shown that aminochalcones can fit into the activator-binding site of SIRT1, with specific interactions between the compound and the amino acid residues of the protein being crucial for this binding acs.org.

Competitive and Non-Competitive Inhibition Kinetics

Generally, chalcones have been identified as inhibitors of various enzymes through different kinetic models. For instance, some chalcones have been shown to be competitive inhibitors of β-lactamase, an enzyme responsible for antibiotic resistance in bacteria. In such cases, the chalcone molecule likely binds to the active site of the enzyme, competing with the substrate (e.g., a penicillin antibiotic). This competition increases the apparent Michaelis constant (K_m) of the enzyme for its substrate, without affecting the maximum reaction velocity (V_max), as the inhibition can be overcome by increasing the substrate concentration. Molecular modeling studies of some chalcones have indicated that electron-donating groups on the A ring can enhance the interaction with amino acid residues in the active site of the enzyme, such as Threonine-319, Lysine-67, Serine-64, and Tyrosine-150 nih.gov.

Conversely, non-competitive inhibition by chalcones has also been observed. In this scenario, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This type of inhibition is characterized by a decrease in V_max, while the K_m remains unchanged, as the inhibitor does not affect the binding of the substrate to the active site.

Given the structural features of this compound, including an amino group which can act as an electron-donating group and a nitro group as an electron-withdrawing group, its interaction with enzymes could be complex and enzyme-dependent. Without specific experimental data, it is challenging to definitively classify its inhibition kinetics as purely competitive or non-competitive for any given enzyme.

Molecular Interactions with Microbial Components

The antimicrobial activity of chalcones, including potentially this compound, is attributed to their interactions with various microbial cellular components. These interactions can lead to the disruption of cellular functions and ultimately, cell death.

One of the primary targets for chalcones is the microbial cell membrane. The lipophilic nature of the chalcone backbone allows it to intercalate into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's integrity, leading to increased permeability, leakage of intracellular contents such as ions, DNA, and proteins, and dissipation of the transmembrane potential nih.gov. Some studies have shown that chalcone derivatives can cause significant damage to the cell membrane of microorganisms like Saccharomyces cerevisiae researchgate.netresearchgate.net. The presence of specific substituents on the chalcone rings can influence the extent of this membrane disruption.

In addition to direct membrane damage, chalcones can also inhibit the function of microbial enzymes that are crucial for cell survival. These can include enzymes involved in cell wall biosynthesis, DNA replication, and metabolic pathways nih.gov. For example, some chalcones have been found to inhibit glucosamine-6-phosphate synthase, which is essential for the biosynthesis of amino sugars required for microbial cell growth nih.gov. The α,β-unsaturated ketone moiety present in the chalcone structure is believed to be a key pharmacophore responsible for its antimicrobial activity, potentially through Michael addition reactions with nucleophilic groups (like thiol groups) in essential proteins asianpubs.org.

Furthermore, some research suggests that chalcones may also interact with microbial DNA, potentially interfering with replication and transcription processes researchgate.netresearchgate.net. The planar structure of the chalcone molecule could allow it to intercalate between DNA base pairs.

The specific molecular interactions of this compound with microbial components would depend on its unique physicochemical properties conferred by the amino and nitro functional groups. These groups can influence its ability to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with microbial targets.

Structure Activity Relationship Sar Studies of 4 Amino 3 Nitrochalcone Derivatives

Influence of Amino Group Position and Substitution on Biological Profiles

The presence and position of an amino group on the chalcone (B49325) scaffold are significant determinants of biological activity. The amino group on ring A, particularly at the 4'-position, has been shown to be essential for conferring potent antiproliferative and other biological activities. nih.gov

Studies have proposed that the 4'-amino group increases the positive charge on the olefinic carbon atom adjacent to ring B, which may enhance the electrophilic attack of these compounds on biological targets like cancer cells. nih.gov Research comparing methoxy-4-aminochalcones with methoxy (B1213986) chalcones and methoxy chalcones with a 4-bromo substituent demonstrated that the 4'-amino group is crucial for significant antiproliferative activity. nih.gov For instance, 4'-aminochalcone has shown potent inhibitory effects on the chlorinating activity of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov

The substitution on the amino group also modulates activity. For example, a study of functionalized chalcones included the crystal structure analysis of 1-[4-(dimethylamino)phenyl]-3-(3-nitrophenyl)prop-2-en-1-one, indicating that N-alkylation is a common modification explored in SAR studies. nih.gov While direct comparisons of biological activity based on the amino group's position (e.g., 4'-amino vs. 3'-amino) are specific to the biological target, the 4'-position is the most extensively studied and often associated with enhanced potency. nih.gov For example, 3′-amino-4-benzyloxychalcone exhibited strong bacteriostatic activity against E. coli. researchgate.net

Table 1: Effect of Amino Group Substitution on Myeloperoxidase (MPO) Inhibition

| Compound | Substituent on Ring B | MPO Inhibition IC₅₀ (µmol L⁻¹) |

| 4'-Aminochalcone | None | 0.265 ± 0.036 |

| 4'-Amino-4-fluorochalcone | 4-Fluoro | 0.250 ± 0.081 |

| 4'-Amino-4-methylchalcone | 4-Methyl | 0.250 ± 0.012 |

| Data sourced from in vitro and ex vivo assays evaluating the inhibition of MPO's chlorinating activity. nih.gov |

Impact of Nitro Group Position and Substitution on Efficacy

The position of the electron-withdrawing nitro group on either aromatic ring of the chalcone structure profoundly affects its biological efficacy, particularly its anti-inflammatory properties. mdpi.comresearchgate.net The strong electron-withdrawing nature of the nitro group can activate the chalcone scaffold, facilitating reactions with nucleophilic targets. nih.gov

A systematic study evaluating a series of nitrochalcones in a TPA-induced mouse ear edema model revealed that the placement of the nitro group is a critical factor for anti-inflammatory activity. mdpi.comresearchgate.net

Ortho-Position: Compounds with a nitro group at the ortho-position (C2) of either ring A or ring B showed the highest anti-inflammatory activity. mdpi.comresearchgate.net Specifically, the compound with the nitro group at the ortho-position of ring B exhibited the most potent effect, with an 80.77% inhibition. mdpi.comresearchgate.net The derivative with the nitro group at the ortho-position of ring A also showed significant inhibition (71.17%), comparable to the reference drug Indomethacin. mdpi.comresearchgate.net

Para-Position: A nitro group at the para-position (C4) of ring B also conferred notable activity (58.25% inhibition). mdpi.com However, this was less potent than the ortho-substituted counterparts. mdpi.com

Meta-Position: The presence of a nitro group at the meta-position (C3) resulted in a significant reduction in anti-inflammatory activity compared to the ortho and para isomers. mdpi.com

These findings suggest that the steric and electronic effects imposed by the nitro group's location are crucial for the molecule's interaction with biological targets like COX-1 and COX-2 enzymes. mdpi.comresearchgate.net For other biological activities, such as antibacterial effects in 3-arylcoumarins, a related class of compounds, a nitro substituent at the 6-position of the coumarin (B35378) moiety was found to be essential for activity against S. aureus. nih.govnih.gov

Table 2: Influence of Nitro Group Position on Anti-inflammatory Activity

| Compound | Nitro Group Position (Ring) | % Inhibition of Edema |

| 2 | 2 (ortho, Ring A) | 71.17 ± 1.66 |

| 3 | 3 (meta, Ring A) | 18.32 ± 1.53 |

| 4 | 4 (para, Ring A) | 58.25 ± 1.97 |

| 5 | 2 (ortho, Ring B) | 80.77 ± 2.82 |

| 6 | 3 (meta, Ring B) | 52.62 ± 1.37 |

| 7 | 4 (para, Ring B) | 30.09 ± 0.67 |

| 9 | 2 (Ring A) and 3 (Ring B) | 61.08 ± 2.06 |

| Indomethacin | Reference Drug | 71.48 ± 1.62 |

| Data from a TPA-induced mouse ear edema model. mdpi.comresearchgate.net |

Effects of Additional Substituents (e.g., Halogens, Methoxy, Hydrophobic Moieties) on Activity

The introduction of other substituents onto the 4'-amino-3-nitrochalcone framework allows for the fine-tuning of its biological activity. The nature, number, and position of these groups can alter the molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its interaction with biological targets.

Halogens: The presence of halogen atoms such as chlorine and bromine has been shown to enhance the antimicrobial activity of 4'-aminochalcones. researchgate.net Specifically, compounds with chlorine at the 4-position or bromine at the 3-position of the aromatic ring B demonstrated high antibacterial activity. researchgate.net In a separate study, 4'-amino-4-fluorochalcone was a potent inhibitor of myeloperoxidase, with an IC₅₀ value of 0.250 µmol L⁻¹, indicating that fluorine substitution is also favorable for certain activities. nih.gov However, for antiproliferative activity, the addition of halogens at the para-position was associated with a decrease in the growth inhibitory effect compared to the unsubstituted hit compound. nih.gov

Methoxy Groups: Methoxy groups are another common modification. The number and position of methoxy groups play a significant role in the anticancer activity of aminochalcones. nih.gov A study showed that a trimethoxylated aminochalcone was the most active compound against several cancer cell lines, including Molt 4/C8 and HeLa. nih.gov However, placing a single methoxy group at the 3-position on ring B seemed to decrease cytotoxic activity compared to substitutions at other positions. nih.gov

Hydrophobic Moieties: The addition of hydrophobic groups can also influence activity. For instance, a 4'-amino-4-methylchalcone showed potent MPO inhibition, with an IC₅₀ value identical to its fluoro-substituted counterpart, suggesting that small hydrophobic groups can be beneficial. nih.gov

The collective findings indicate that the biological profile of this compound can be significantly modulated by introducing additional functional groups.

Table 3: Effect of Various Substituents on the Biological Activity of Aminochalcone Derivatives

| Base Scaffold | Substituent(s) on Ring B | Biological Activity | Observation |

| 4'-Aminochalcone | 4-Chloro | Antibacterial | High activity noted researchgate.net |

| 4'-Aminochalcone | 3-Bromo | Antibacterial | High activity noted researchgate.net |

| 4'-Aminochalcone | 3,4-Dimethoxy | Antibacterial | High activity noted researchgate.net |

| 4'-Aminochalcone | 3,4,5-Trimethoxy | Antibacterial | High activity noted researchgate.net |

| 4'-Aminochalcone | 3-Methoxy | Cytotoxic | Activity decreased vs. other positions nih.gov |

| 4'-Aminochalcone | 3,4,5-Trimethoxy | Cytotoxic | Most active compound in its series nih.gov |

| Chalcone | 4-Halo (Cl, Br, F) | Antiproliferative | Decreased growth inhibitory effect nih.gov |

Stereochemical Configurations and Conformational Effects on Bioactivity

The three-dimensional structure of chalcones, including their stereochemistry and conformational flexibility, is a critical factor governing their biological activity. nih.gov Chalcones possess an α,β-unsaturated ketone system, which can exist as E (trans) or Z (cis) isomers. The E-isomer is thermodynamically more stable and is almost exclusively formed during standard Claisen-Schmidt condensation synthesis. mdpi.com The coupling constants observed in ¹H NMR spectra for synthetic nitrochalcones confirm the formation of the E-isomers. mdpi.com

While the double bond configuration is typically fixed as E, the rotational freedom around the single bonds allows the molecule to adopt various conformations. These conformational effects, driven by the electronic and steric nature of substituents like the amino and nitro groups, are fundamental to the molecule's interaction with enzymes and receptors, ultimately dictating its bioactivity. nih.gov

Computational and Theoretical Chemistry Applications for 4 Amino 3 Nitrochalcone Research

Molecular Docking Simulations for Target Identification and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4'-Amino-3-nitrochalcone, docking simulations are instrumental in identifying potential protein targets and elucidating the specific molecular interactions that govern its biological activity.

Molecular docking studies have been employed to investigate the interaction of nitrochalcones with various enzymes. These simulations reveal key binding modes and the amino acid residues responsible for stabilizing the ligand within the active site.

For instance, in studies involving cyclooxygenase (COX) enzymes, a key target in inflammation, docking analyses of nitrochalcones have identified crucial interactions. mdpi.com With the COX-1 enzyme, a nitrochalcone substituted at the ortho position of ring A and the meta position of ring B demonstrated interactions with Leu352 and Gly526 through its A ring. mdpi.com The B ring showed π-sigma interactions with Leu531 and Val349, while the nitro group in ring B formed a conventional hydrogen bond with Arg120. mdpi.com

In the case of COX-2, residues such as Ala513, Val102, Tyr341, Phe504, and Gly512 were identified as contributing to the stabilization of the chalcone (B49325) core. mdpi.com For a nitrochalcone with a meta-substituted B ring, the ring interacted with Leu517 via a π–alkyl bond, though the nitro group itself did not form any direct interactions. mdpi.com The central carbonyl group of the chalcone backbone is consistently oriented towards the entrance of the COX-2 active site, near residues Arg120 and Tyr355. researchgate.net

Docking studies on the endothelial nitric oxide synthase (eNOS) enzyme, which is involved in vasodilation, showed that nitrochalcones can engage in hydrogen bonding with the amino acid Arg365 through their carbonyl groups. mdpi.com The A ring of the chalcones was found to interact with Pro451 via a π–alkyl bond. mdpi.com

While specific docking studies focusing solely on this compound with SIRT1, GSK3β, and hMAO-B are not extensively detailed in the provided search results, the general methodology is applicable. For SIRT1, a NAD+-dependent deacetylase, docking protocols are used to assess the binding affinity of compounds within its different active sites. nih.govnih.gov Similarly, for Glycogen Synthase Kinase-3β (GSK-3β), a target in various diseases, docking is used to identify new ligands by comparing their binding complexes to known inhibitors. nih.gov

| Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| COX-1 | Leu352, Gly526, Leu531, Val349, Arg120 | π–sigma, stacked amide–π, π–alkyl, hydrogen bond | mdpi.com |

| COX-2 | Ala513, Val102, Tyr341, Phe504, Gly512, Leu517 | π–alkyl, general stabilization | mdpi.com |

| eNOS | Arg365, Pro451 | Hydrogen bond, π–alkyl bond | mdpi.com |

A critical output of molecular docking simulations is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This value quantifies the stability of the ligand-protein complex, with lower (more negative) values indicating stronger binding.

In studies of nitrochalcones, these energy calculations are crucial for comparing the potential efficacy of different derivatives. For example, in a molecular docking study with the eNOS enzyme, two different chalcone compounds, including one with a nitro group in the para position of the B ring, both showed an affinity energy of -6.5 kcal/mol. mdpi.com Another study focusing on COX-2 inhibition found that a specific chalcone derivative docked effectively into the binding site with a binding energy of -6.35 kcal/mol, which was attributed to a strong hydrogen bond with Tyr385. researchgate.net These energetic calculations help to rank compounds and prioritize them for further experimental testing.

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nitrochalcone | eNOS | -6.5 | mdpi.com |

| Chalcone Derivative | COX-2 | -6.35 | researchgate.net |

In Silico Screening and Virtual Library Design for Novel this compound Analogues

In silico screening involves the computational evaluation of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach allows researchers to explore vast chemical spaces efficiently. For this compound, this involves creating a virtual library of analogues by modifying its structure (e.g., by adding different functional groups at various positions) and then docking these virtual compounds against one or more protein targets. researchgate.net

This methodology has been successfully applied to the broader chalcone class. For instance, a machine learning-assisted pharmacophore model was developed to virtually screen large compound libraries, leading to the identification of promising drug candidates. researchgate.net Such predictive in silico assays can assess potential anti-inflammatory or antimicrobial activities. nih.govnih.gov The process helps in prioritizing which novel analogues of this compound should be synthesized and subjected to experimental evaluation, saving significant time and resources. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. QSAR modeling has been widely utilized in the identification and design of novel anti-tuberculosis agents based on the chalcone scaffold. nih.govnih.gov

The process typically involves several steps:

Data Collection : Gathering a dataset of chalcone derivatives with known biological activities. nih.gov

Structure-Activity Relationship (SAR) Analysis : Identifying general rules about how structural features affect activity. For example, analysis might reveal that hydrophobic and hydrogen bond acceptor groups in a specific position are favorable for activity, while other substituents decrease it. nih.gov

Model Development : Building rigorously validated binary QSAR models that can classify compounds as active or inactive based on their structural properties. nih.gov

Virtual Screening : Using the validated QSAR models to screen virtual libraries of newly designed chalcone compounds. nih.gov

Prioritization : Selecting the most promising candidates for synthesis and in vitro evaluation. nih.gov

This QSAR-driven approach has proven effective in designing potent chalcone derivatives, demonstrating that computational models can successfully guide the development of new therapeutic agents based on the this compound framework. nih.govnih.gov

Future Perspectives and Research Directions for 4 Amino 3 Nitrochalcone

Design and Synthesis of Novel 4'-Amino-3-nitrochalcone Derivatives with Enhanced Potency and Selectivity

A primary direction for future research lies in the rational design and synthesis of novel derivatives of this compound. The goal is to enhance biological potency against specific targets while improving selectivity to minimize off-target effects. The classical Claisen-Schmidt condensation remains a robust and efficient method for synthesizing the chalcone (B49325) backbone, reacting substituted acetophenones with various aromatic aldehydes. researchgate.netnih.gov

Future synthetic strategies could focus on several key modifications:

Substitution on the Aromatic Rings: Introducing a variety of substituents on both the amino-bearing (A-ring) and nitro-bearing (B-ring) aromatic rings could significantly modulate activity. Studies on other 4-aminochalcones have shown that the addition of halogens (chlorine, bromine) or methoxy (B1213986) groups can lead to the highest antibacterial activity. researchgate.net

Modification of the Amino Group: The primary amine at the 4'-position is a key site for derivatization. Converting it into amides, sulfonamides, or other functional groups could alter the compound's physicochemical properties, such as solubility and membrane permeability, potentially leading to improved bioavailability and cellular uptake. nih.gov

Heterocyclic Analogues: Replacing one or both of the phenyl rings with heterocyclic systems (e.g., pyridine, furan, thiophene) is a well-established strategy in medicinal chemistry to create novel chemical entities with distinct biological profiles.

Research on related amino-nitrochalcones has already demonstrated their potential against various human colon cancer cell lines, providing a strong basis for further development. nih.gov

Table 1: Anticancer Activity of Related Amino-Nitrochalcones

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 2'-Amino-4-nitrochalcone | LoVo | 3.42 |

| 2'-Amino-4-nitrochalcone | LoVo/DX | 2.87 |

| 3'-Amino-4-nitrochalcone | LoVo | 2.77 |

| 3'-Amino-4-nitrochalcone | LoVo/DX | 2.89 |

| 4'-Amino-4-nitrochalcone | LoVo | 3.12 |

| 4'-Amino-4-nitrochalcone | LoVo/DX | 2.94 |

Data sourced from a study on the antiproliferative potential of various aminochalcones. nih.gov LoVo/DX is a doxorubicin-resistant cell line.

Exploration of Synergistic Effects in Combination Therapies

A significant challenge in therapy, particularly in oncology and infectious diseases, is the emergence of drug resistance. Combination therapy, which involves the co-administration of two or more drugs, is a powerful strategy to overcome this issue, enhance therapeutic efficacy, and potentially reduce the doses of individual agents, thereby lowering toxicity. nih.gov

Future research should explore the potential of this compound as part of a combination regimen. The principle behind this approach is that synergistic combinations can achieve a greater therapeutic effect than the sum of the individual drugs. nih.gov This can occur through various mechanisms, such as targeting different nodes in a disease-related pathway or one agent inhibiting a resistance mechanism that affects the other.

Potential research avenues include:

Combination with Standard-of-Care Chemotherapeutics: Investigating the synergistic effects of this compound derivatives with established anticancer drugs.

Combination with Antibiotics: For derivatives showing antimicrobial properties, assessing synergy with existing antibiotics could reveal combinations that are effective against drug-resistant bacterial strains. colab.ws

The ultimate goal is to identify drug combinations that exhibit therapeutic synergy while minimizing synergistic side effects, thereby increasing the therapeutic window and offering more selective treatment options. nih.gov

Advanced Mechanistic Investigations at the Molecular Level

While the biological activities of chalcones are widely reported, a detailed understanding of the specific molecular mechanisms of this compound is crucial for its development as a therapeutic agent. Advanced investigations are needed to identify its direct molecular targets and delineate the downstream cellular pathways it modulates.

Key areas for mechanistic studies include:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific proteins that this compound binds to within the cell.

Pathway Analysis: Once targets are identified, further studies using western blotting, gene expression analysis, and other molecular biology techniques can elucidate the impact on signaling pathways. For many chalcones, reported mechanisms include the induction of apoptosis through mitochondrial dysfunction and the generation of oxidative stress. researchgate.netnih.gov

Structural Biology: Determining the crystal structure of this compound in complex with its biological target(s) would provide invaluable atomic-level insights into its mode of action. nih.govnih.gov This information is critical for understanding its binding interactions and for guiding the rational design of more potent and selective inhibitors.

A thorough understanding of its mechanism of action will not only support its therapeutic application but also enable the development of biomarkers to predict patient response.

Computational-Guided Drug Design for Specific Therapeutic Targets

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nevadogroup.com These in silico methods can accelerate the drug design process, reduce costs, and provide insights that are difficult to obtain through experimental methods alone.

For this compound, computational approaches can be applied in several ways:

Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding mode of this compound and its derivatives within the target's active site. This can help prioritize which derivatives to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate the chemical structures of a series of chalcone derivatives with their biological activities, QSAR can predict the potency of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between the chalcone and its target protein, assessing the stability of the binding complex over time and revealing key interactions that contribute to affinity. nevadogroup.com

De Novo Design: Based on the structure of a target's binding pocket, computational algorithms can design entirely new molecules, potentially incorporating the this compound scaffold, that are predicted to have high affinity and selectivity.

By integrating computational predictions with experimental validation, the process of optimizing this compound from a promising hit compound into a viable lead candidate can be significantly streamlined. nevadogroup.comnih.gov

Q & A

Basic: What are the established synthetic protocols for 4'-Amino-3-nitrochalcone, and what analytical techniques validate its purity?

Answer:

The synthesis of this compound involves condensation of a nitro-substituted acetophenone derivative with an aromatic aldehyde under Claisen-Schmidt conditions. For example, analogous chalcone syntheses (e.g., 4-Fluoro-4'-nitrochalcone) use refluxing ethanol with NaOH as a base catalyst . Post-synthesis, purity is validated via:

- HPLC : To assess chromatographic homogeneity (e.g., C18 column, acetonitrile/water mobile phase).

- NMR : Confirm functional groups (e.g., amine proton at δ 5.5–6.5 ppm, nitro group absence of splitting due to symmetry).

- Melting Point : Cross-referenced with literature values (e.g., analogous compounds like 4-Acetamido-3-nitrobenzoic acid melt at 220–222°C ).

Basic: How does the electronic environment of the nitro and amino substituents influence the compound’s reactivity?

Answer:

The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while the amino group (-NH₂) is electron-donating and ortho/para-directing. This creates a polarized electronic environment:

- Nitro Group : Enhances electrophilic substitution resistance in the aromatic ring but facilitates nucleophilic attacks at the carbonyl group in chalcone derivatives.

- Amino Group : Increases solubility in polar solvents (e.g., DMSO) and enables hydrogen bonding, critical for crystallography studies .

Experimental validation via UV-Vis spectroscopy (λmax shifts due to conjugation) and cyclic voltammetry (redox peaks for nitro reduction) is recommended.

Advanced: How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Contradictions often arise from tautomerism or solvent effects . For example:

- Tautomerism : The amino-nitro system may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize tautomers and compare with computational predictions (DFT calculations) .

- Solvent Polarity : UV-Vis spectra vary in polar vs. non-polar solvents. Standardize solvent systems and cross-validate with HPLC retention times .

Document all conditions (e.g., temperature, pH) to ensure reproducibility .

Advanced: What computational methods are suitable for predicting the biological activity of this compound?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease, as done for 4-Acetamido-3-nitrobenzoic acid ).

- ADMET Prediction : Tools like SwissADME predict bioavailability, highlighting the impact of nitro groups on toxicity.

- DFT Studies : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate electronic properties with antioxidant or antimicrobial activity .

Advanced: How to optimize reaction yields for this compound amid competing side reactions?

Answer:

- Temperature Control : Maintain 60–70°C to avoid nitro group reduction (common in higher temps).

- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance condensation efficiency.

- In Situ Monitoring : Use TLC (hexane:ethyl acetate 7:3) to track chalcone formation and quench reactions at ~80% completion .

Comparative studies with derivatives (e.g., 4′-Chloro-3′-nitroacetophenone) suggest yields improve with anhydrous conditions .

Basic: What are the stability considerations for storing this compound?

Answer:

- Light Sensitivity : Store in amber vials at -20°C; nitro groups are prone to photodegradation.

- Moisture Control : Use desiccants (silica gel) to prevent hydrolysis of the chalcone backbone.

Analogous compounds (e.g., 4-Amino-3-nitrophenol) show stability for 6+ months under these conditions .

Advanced: How does the compound’s crystal packing affect its physicochemical properties?

Answer:

- X-ray Crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between amino and nitro groups). Compare with 4-Acetamido-3-nitrobenzoic acid, which forms dimeric structures via N-H···O bonds .

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with crystal lattice energy.

Advanced: What strategies mitigate toxicity concerns in pharmacological studies?

Answer:

- Nitro Group Reduction : Synthesize amine derivatives (e.g., reduce -NO₂ to -NH₂) to lower cytotoxicity.

- Pro-drug Design : Mask the amino group with acetyl or Boc protections, improving metabolic stability .

Validate via in vitro assays (e.g., HepG2 cell viability tests) and compare with structurally similar, low-toxicity compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.